N-(naphthalen-1-yl)-2-({2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
Description
This compound features a cyclopenta-fused pyrimidinone core substituted with a pyridin-3-ylmethyl group at position 1 and a sulfanyl-linked acetamide moiety at position 2.
Properties
IUPAC Name |
N-naphthalen-1-yl-2-[[2-oxo-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2S/c30-23(27-21-11-3-8-18-7-1-2-9-19(18)21)16-32-24-20-10-4-12-22(20)29(25(31)28-24)15-17-6-5-13-26-14-17/h1-3,5-9,11,13-14H,4,10,12,15-16H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWOXWKICLUCJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC=CC4=CC=CC=C43)CC5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(naphthalen-1-yl)-2-({2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a synthetic compound with significant potential in pharmaceutical research. This article explores its biological activity, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C25H22N4O2S |
| Molecular Weight | 442.5 g/mol |
| CAS Number | 946373-48-4 |
| Purity | Typically 95% |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in cellular pathways. Its structure features a naphthalene moiety and a cyclopenta[d]pyrimidine core, which are known to exhibit various pharmacological effects.
Target Interaction
Research indicates that compounds with similar structures often interact with enzymes involved in lipid metabolism and cellular signaling pathways. For instance, the inhibition of lysosomal phospholipase A2 (PLA2G15) has been observed in related compounds, leading to implications in drug-induced phospholipidosis .
Anticancer Potential
Preliminary studies suggest that N-(naphthalen-1-yl)-2-{...} exhibits cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest. Specific IC50 values for different cancer types are currently under investigation.
Antimicrobial Activity
There is emerging evidence that this compound may possess antimicrobial properties. In vitro assays have shown effectiveness against certain bacterial strains, although further studies are required to elucidate the full spectrum of its antimicrobial activity.
Case Studies and Research Findings
- Cytotoxicity Assays : In a study assessing the cytotoxic effects of similar compounds on breast cancer cell lines, it was found that modifications in the naphthalene and pyrimidine structures significantly influenced cell viability and apoptosis rates.
- Antimicrobial Testing : A recent investigation into the antimicrobial properties of structurally related compounds demonstrated promising results against Gram-positive bacteria, indicating that modifications in the side chains could enhance efficacy.
- Mechanistic Studies : Research focusing on the interaction between these compounds and PLA2G15 revealed that certain structural features are critical for binding affinity and inhibition potency, providing insights into their therapeutic potential in managing drug-induced toxicities.
Scientific Research Applications
Anticancer Activity
The compound's structural components indicate potential as an anticancer agent. Research has shown that derivatives of naphthalene and pyrimidine can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression. For example, naphthoquinone derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit angiogenesis .
Bone Health
There is evidence suggesting that compounds similar to N-(naphthalen-1-yl)-2-({2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide may enhance bone formation. A study focusing on related compounds demonstrated a dose-dependent increase in trabecular bone formation rates in ovariectomized rats, indicating potential applications in treating osteoporosis .
Neurological Disorders
Given the presence of pyridine and naphthalene moieties, this compound could be explored for neuroprotective effects. Research on similar structures has indicated interactions with neurotransmitter systems and potential benefits in conditions like Alzheimer's disease .
Case Studies and Research Findings
Comparison with Similar Compounds
Key Structural Analogs and Their Features
The following compounds share core heterocyclic systems (pyrimidine/pyrimidinone derivatives) and naphthalene-based substituents, enabling comparative analysis:
Structural and Functional Insights
Core Heterocycle Influence: The cyclopenta[d]pyrimidinone core in the target compound introduces conformational rigidity compared to the thieno[3,2-d]pyrimidinone in . This may affect binding pocket compatibility in kinase targets . Pyrido[4,3-d]pyrimidinones (e.g., ) often exhibit enhanced solubility due to fused aromatic systems, whereas pyrrolo[2,3-d]pyrimidines () prioritize planar stacking interactions .
Substituent Effects :
- The pyridin-3-ylmethyl group in the target compound may engage in π-π stacking or hydrogen bonding, akin to the 4-methoxyphenyl group in , which enhances electronic density for target binding .
- Sulfanylacetamide linkers (target compound and ) improve metabolic stability compared to ester or amide-based chains in other analogs .
Biological Activity Trends: Compounds with iodophenyl or fluorophenyl substituents () show pronounced anticancer activity due to halogen-bonding with kinase ATP pockets . The absence of electron-withdrawing groups in the target compound may limit its potency relative to but improve selectivity.
Research Findings and Data Gaps
- Synthetic Methods : The target compound’s synthesis likely parallels ’s use of sulfanyl coupling (e.g., NaHSO4-SiO2 catalysis in acetic acid) .
- Spectroscopic Characterization : 1H/13C NMR and HRMS (as in and ) are critical for confirming regiochemistry and purity .
- Bioactivity Data: No direct pharmacological data for the target compound are available in the provided evidence. Prioritize in vitro kinase profiling (e.g., EGFR, VEGFR) based on structural analogs .
Notes
- Limitations : Comparative analysis relies on structural extrapolation due to insufficient bioactivity data for the target compound.
- Future Directions :
- Conduct molecular docking studies to predict kinase binding affinities.
- Optimize substituents (e.g., introducing halogens or solubilizing groups) to enhance potency and ADME properties.
Q & A
Basic: What spectroscopic methods are recommended to confirm the structural integrity of this compound?
Answer:
To confirm structural integrity, use a combination of 1H/13C NMR to identify proton and carbon environments, IR spectroscopy for functional group verification (e.g., carbonyl, sulfanyl), and high-resolution mass spectrometry (HRMS) for molecular weight validation. For unambiguous confirmation, X-ray crystallography is ideal, as demonstrated in studies of structurally similar pyrimidine derivatives (e.g., crystal structures resolved for N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) .
Advanced: How can reaction conditions be optimized to improve the yield of the sulfanylation step during synthesis?
Answer:
Optimization involves:
- Catalyst selection : Triethylamine or DMAP (dimethylaminopyridine) to facilitate nucleophilic substitution .
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity of thiol intermediates.
- Temperature control : Stepwise heating (e.g., 50–80°C) to balance reaction rate and side-product formation.
- Stoichiometry : Excess pyrimidin-4-yl thiol (1.2–1.5 equivalents) to drive the reaction .
Parallel monitoring via HPLC ensures intermediate purity before proceeding to the acetamide coupling step.
Basic: What are common purity assessment techniques for this compound?
Answer:
- HPLC with UV detection (λ = 254 nm) to quantify impurities.
- TLC (silica gel, ethyl acetate/hexane eluent) for rapid qualitative analysis.
- Elemental analysis to verify C/H/N/S ratios within ±0.4% of theoretical values.
- Melting point consistency (if crystalline) compared to literature data for analogs .
Advanced: How to resolve contradictions in biological activity data across different assays?
Answer:
- Orthogonal assays : Use both enzymatic (e.g., kinase inhibition) and cell-based (e.g., cytotoxicity) assays to validate target engagement.
- Dose-response curves : Ensure linearity across concentrations (e.g., 0.1–100 μM) to rule out off-target effects.
- Molecular docking : Predict binding modes to explain discrepancies (e.g., pyridin-3-ylmethyl group’s role in cyclopenta[d]pyrimidine interactions) .
- Metabolic stability testing : Assess if rapid degradation in certain media skews results .
Advanced: What strategies are effective for stabilizing this compound during long-term storage?
Answer:
- Lyophilization : Store as a lyophilized powder under inert gas (N2/Ar) to prevent oxidation.
- Temperature : –20°C in amber vials to avoid photodegradation.
- Buffered solutions : Use pH 7.4 PBS with 1% DMSO for aqueous formulations; avoid extremes (<pH 3 or >pH 9) that hydrolyze the acetamide bond .
- Stability monitoring : Periodic HPLC analysis every 3–6 months .
Basic: How to design a structure-activity relationship (SAR) study for this compound?
Answer:
- Core modifications : Synthesize analogs with substitutions on the naphthalen-1-yl or pyridin-3-ylmethyl groups.
- Functional group replacement : Replace sulfanyl with selenyl or ether linkages.
- Bioisosteres : Substitute cyclopenta[d]pyrimidine with quinazoline or purine scaffolds.
- Activity testing : Compare IC50 values in target-specific assays (e.g., kinase inhibition) and logP for pharmacokinetic profiling .
Advanced: What computational tools can predict the compound’s pharmacokinetic properties?
Answer:
- SwissADME : Estimates logP, solubility, and bioavailability.
- Molinspiration : Predicts blood-brain barrier permeability (critical for CNS-targeted studies).
- AutoDock Vina : Models binding affinity to proteins (e.g., ATP-binding pockets in kinases).
- MetaCore : Maps potential off-target interactions using pathway analysis .
Basic: How to validate the compound’s interaction with a hypothesized protein target?
Answer:
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff).
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
- Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells .
Advanced: What are the key considerations for scaling up synthesis from milligram to gram quantities?
Answer:
- Flow chemistry : Continuous reactors reduce side reactions (e.g., for cyclopenta[d]pyrimidine core formation) .
- Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water mixtures).
- Quality control : Implement in-line FTIR for real-time monitoring of sulfanylation .
Basic: How to address low solubility in aqueous buffers during in vitro assays?
Answer:
- Co-solvents : Use ≤1% DMSO or β-cyclodextrin inclusion complexes.
- pH adjustment : Solubilize ionizable groups (e.g., pyrimidine’s basic nitrogen) at pH 6.5–7.5.
- Nanoformulation : Prepare liposomal or micellar dispersions for cell-based studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
